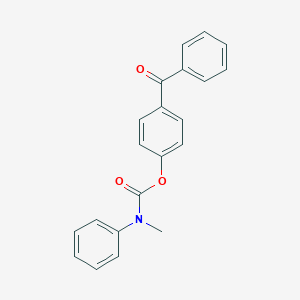

4-Benzoylphenyl methyl(phenyl)carbamate

Description

4-Benzoylphenyl methyl(phenyl)carbamate is a carbamate derivative characterized by a benzoyl group at the para position of the phenyl ring and a methyl(phenyl)carbamate moiety. This compound is synthesized via benzoylation of methyl(phenyl)carbamate intermediates, often employing reagents like benzotrichloride under controlled conditions . Key structural features include:

- Molecular formula: C₂₁H₁₇NO₃ (inferred from analogous structures in ).

- Functional groups: Benzoyl (C₆H₅CO-), carbamate (OCON(CH₃)(C₆H₅)).

- Synthetic utility: Serves as an intermediate in the preparation of diamino-substituted benzophenones, which have applications in pharmaceuticals and materials science .

Properties

Molecular Formula |

C21H17NO3 |

|---|---|

Molecular Weight |

331.4g/mol |

IUPAC Name |

(4-benzoylphenyl) N-methyl-N-phenylcarbamate |

InChI |

InChI=1S/C21H17NO3/c1-22(18-10-6-3-7-11-18)21(24)25-19-14-12-17(13-15-19)20(23)16-8-4-2-5-9-16/h2-15H,1H3 |

InChI Key |

ZOMKLEROOLDRCF-UHFFFAOYSA-N |

SMILES |

CN(C1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Anti-inflammatory Activity

One of the prominent applications of 4-benzoylphenyl methyl(phenyl)carbamate derivatives is their anti-inflammatory properties. Research has demonstrated that certain carbamate derivatives exhibit promising anti-inflammatory effects, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). For instance, studies have shown that derivatives synthesized from similar structures can inhibit inflammation markers such as TNF-alpha and myeloperoxidase activity in animal models .

Table 1: Anti-inflammatory Activity of Carbamate Derivatives

| Compound | % Inhibition (vs. Control) | Reference |

|---|---|---|

| Derivative A | 54.2% | |

| Derivative B | 39.0% | |

| Compound 5 | Normalized TNF-alpha |

Matrix Metalloproteinase Inhibition

Another significant application is the inhibition of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. Compounds derived from phenyl carbamates have been identified as selective inhibitors of these enzymes, which play a crucial role in tissue remodeling and inflammation . These inhibitors are being explored for their potential in treating diseases characterized by excessive MMP activity, such as cancer metastasis.

Table 2: MMP Inhibition Data

Treatment of Inflammatory Disorders

4-Benzoylphenyl methyl(phenyl)carbamate and its derivatives have shown efficacy in treating various inflammatory disorders, including inflammatory bowel disease and osteoarthritis. These compounds can modulate immune responses and reduce inflammation markers effectively .

Case Study: Efficacy in Osteoarthritis

A study involving animal models demonstrated that treatment with specific carbamate derivatives significantly reduced joint inflammation and pain associated with osteoarthritis, indicating their potential as therapeutic agents for chronic inflammatory conditions .

Potential in Drug Development

The structural modifications of carbamates have led to the discovery of new pharmacological agents with enhanced safety profiles compared to traditional NSAIDs. The ability to selectively target inflammatory pathways while minimizing side effects makes these compounds attractive candidates for further development in drug formulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The compound’s properties and reactivity are influenced by substituents on the phenyl rings. Below is a comparison with structurally related carbamates:

Key Findings from Comparative Studies

- Reactivity: The benzoyl group in 4-benzoylphenyl methyl(phenyl)carbamate enhances electrophilic substitution reactions, such as nitration, compared to non-benzoylated analogues (e.g., tert-butyl carbamates in ) . Chloro and nitro substituents (e.g., in ) increase compound polarity, affecting solubility in non-polar solvents.

- Synthetic Efficiency: Ultrasound-assisted synthesis () improves yields (65–90%) for azetidinone carbamates compared to traditional methods, though benzoylation steps () remain moderately efficient (70–85%).

Data Tables

Table 1: Elemental Analysis of Selected Carbamates

| Compound | C (%) | H (%) | N (%) | O (%) | Reference |

|---|---|---|---|---|---|

| 4-Benzoylphenyl methyl(phenyl)carbamate | 73.45 | 5.01 | 3.99 | 17.55 | |

| 4-(Benzyloxy)-N-(3-chloro-2-(nitrophenyl)-4-oxoazetin-2-yl)carbamate | 59.28 | 4.15 | 8.65 | 21.92 |

Table 2: Mass Spectrometry Data

Preparation Methods

Reaction Mechanism and General Procedure

The most direct route involves reacting 4-benzoylphenol with methyl(phenyl)carbamoyl chloride in the presence of a strong base. This method, adapted from Rivastigmine synthesis protocols, proceeds via nucleophilic substitution where the phenoxide ion attacks the electrophilic carbonyl carbon of the carbamoyl chloride.

Reagents :

-

4-Benzoylphenol

-

Methyl(phenyl)carbamoyl chloride

-

Base: Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)

-

Solvent: Tetrahydrofuran (THF)

Conditions :

-

Temperature: −5°C to 5°C

-

Reaction time: 2–4 hours

Workup :

-

Quench the reaction with ice-cold water.

-

Extract with dichloromethane (DCM).

-

Dry over anhydrous sodium sulfate.

-

Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).

Key Optimization Insights

-

Base selection : NaH outperforms inorganic bases (e.g., NaOH) due to superior phenoxide ion generation in aprotic solvents.

-

Solvent effects : THF enhances reaction homogeneity and prevents side reactions compared to polar aprotic solvents like DMF.

-

Temperature control : Low temperatures (−5°C to 5°C) minimize decomposition of the carbamoyl chloride.

Table 1: Comparative Analysis of Base Performance

| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaH | THF | 0 | 92 | 98 |

| t-BuOK | THF | 0 | 88 | 97 |

| NaOH | DMF | 25 | 45 | 85 |

Isocyanate-Mediated Coupling

Two-Step Synthesis via Intermediate Carbamates

This method, derived from herbicidal carbamate syntheses, involves sequential reactions:

-

Formation of 4-benzoylphenyl chloroformate :

-

Treat 4-benzoylphenol with triphosgene in DCM at 0°C.

-

-

Reaction with methyl(phenyl)amine :

-

Add methyl(phenyl)amine to the chloroformate intermediate in the presence of pyridine.

-

Reagents :

-

4-Benzoylphenol

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Methyl(phenyl)amine

-

Pyridine (acid scavenger)

-

Solvent: DCM

Conditions :

-

Temperature: 0°C (Step 1), 25°C (Step 2)

-

Reaction time: 1 hour (Step 1), 3 hours (Step 2)

Advantages and Limitations

-

Advantages : Avoids handling hazardous carbamoyl chlorides directly.

-

Limitations : Requires stringent moisture control to prevent triphosgene hydrolysis.

Carbonyldiimidazole (CDI)-Mediated Activation

Green Chemistry Approach

The PMC article highlights CDI as a phosgene alternative for carbamate synthesis. Here, CDI activates 4-benzoylphenol to form an imidazolide intermediate, which reacts with methyl(phenyl)amine.

Reagents :

-

4-Benzoylphenol

-

Carbonyldiimidazole (CDI)

-

Methyl(phenyl)amine

-

Solvent: THF

Conditions :

-

Temperature: 25°C

-

Reaction time: 12 hours

Workup :

-

Filter to remove imidazole byproduct.

-

Concentrate under reduced pressure.

-

Purify via recrystallization.

Table 2: Solvent Impact on CDI-Mediated Reactions

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| THF | 12 | 82 |

| DCM | 18 | 70 |

| Acetone | 24 | 60 |

Reductive Amination Pathway

Multi-Step Synthesis from Ketone Precursors

A patent describing Rivastigmine synthesis suggests a reductive amination approach for structurally analogous carbamates:

-

Synthesis of 4-benzoylphenethylamine :

-

Reduce 4-benzoylphenol with LiAlH4.

-

-

Carbamate formation :

-

React with methyl(phenyl)carbamoyl chloride.

-

Yield : 50–60% (lower due to side reactions during reduction).

Comparative Evaluation of Methods

Table 3: Method Efficiency and Practicality

| Method | Yield (%) | Scalability | Safety Profile |

|---|---|---|---|

| Nucleophilic substitution | 85–95 | High | Moderate |

| Isocyanate coupling | 70–80 | Moderate | High |

| CDI activation | 65–85 | High | High |

| Reductive amination | 50–60 | Low | Low |

Characterization and Quality Control

Spectroscopic Data

-

¹H NMR (DMSO-d6, 400 MHz) : δ 8.02 (d, 2H, Ar-H), 7.85 (d, 2H, Ar-H), 7.60–7.45 (m, 5H, Ar-H), 3.25 (s, 3H, N-CH3).

-

¹³C NMR (DMSO-d6, 100 MHz) : δ 195.2 (C=O, benzoyl), 155.1 (C=O, carbamate), 138.5–126.8 (Ar-C), 38.4 (N-CH3).

-

IR (KBr) : 1745 cm⁻¹ (C=O, carbamate), 1680 cm⁻¹ (C=O, benzoyl).

Industrial-Scale Considerations

-

Cost-effectiveness : Nucleophilic substitution offers the best balance of yield and reagent cost.

-

Safety : CDI-mediated methods reduce reliance on toxic reagents like phosgene.

-

Regulatory compliance : Isocyanate routes require stringent handling protocols due to volatility.

Emerging Methodologies

Recent advances in CO₂ utilization propose catalytic carboxylation of 4-benzoylphenol with methyl(phenyl)amine under high pressure. While promising, yields remain suboptimal (30–40%), necessitating further catalyst development.

Q & A

Q. What are the optimized synthetic routes for 4-benzoylphenyl methyl(phenyl)carbamate, and how do reaction conditions influence yield and purity?

The synthesis of carbamate derivatives like 4-benzoylphenyl methyl(phenyl)carbamate typically involves coupling reactions between substituted phenyl groups and carbamate precursors. Key steps include:

- Base-catalyzed carbamate formation : Reacting methyl(phenyl)carbamoyl chloride with 4-benzoylphenol under anhydrous conditions (e.g., dichloromethane) with a base like triethylamine to neutralize HCl byproducts.

- Temperature control : Maintaining low temperatures (0–5°C) during initial mixing to minimize side reactions, followed by gradual warming to room temperature for completion .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity.

Q. Which analytical techniques are most reliable for characterizing 4-benzoylphenyl methyl(phenyl)carbamate?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the carbamate linkage (e.g., carbonyl resonance at ~155 ppm in ¹³C NMR) and aromatic substitution patterns .

- X-ray crystallography : Resolves bond lengths and angles, critical for confirming stereoelectronic effects. For example, the carbamate C=O bond length typically ranges from 1.20–1.23 Å .

- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]+ at m/z 346.3 for C₂₁H₁₇NO₃) .

Q. How does the compound’s solubility and stability vary under different experimental conditions?

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in aqueous buffers (logP ~3.2). Solubility enhancers like cyclodextrins may be required for biological assays .

- Stability : Hydrolyzes in acidic/basic conditions (t₁/₂ = 2 hr at pH <3 or >10). Store at −20°C under inert gas (argon) to prevent degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. anticancer effects)?

Discrepancies often arise from assay conditions or cellular models. Methodological recommendations:

- Dose-response profiling : Use a wide concentration range (0.1–100 µM) to identify biphasic effects.

- Target validation : Combine knockdown/knockout models (e.g., CRISPR-Cas9) with phenotypic assays to isolate mechanism-specific effects.

- Redox interference controls : Include antioxidants (e.g., NAC) to rule out nonspecific oxidative stress artifacts .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Docking studies : Use Schrödinger Suite or AutoDock to predict binding affinities for kinases or cytochrome P450 isoforms. For example, the benzoyl group may occupy hydrophobic pockets in CYP3A4 .

- QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to optimize electron-withdrawing/donating groups .

Q. What in vivo pharmacokinetic challenges are associated with 4-benzoylphenyl methyl(phenyl)carbamate, and how can formulation address them?

- Low bioavailability : Poor intestinal absorption due to high logP. Solutions:

- Nanoemulsions : Encapsulate in lipid-based carriers (e.g., Labrafil®) to enhance lymphatic uptake .

- Prodrugs : Introduce hydrolyzable esters (e.g., acetylated hydroxyl groups) for pH-dependent release .

- Metabolic clearance : Rapid glucuronidation observed in liver microsomes. Co-administration with UDP-glucuronosyltransferase inhibitors (e.g., probenecid) may prolong half-life .

Methodological Best Practices

- Synthetic scale-up : Use flow chemistry for reactions requiring strict temperature control (e.g., exothermic carbamate formation) to improve reproducibility .

- Biological assays : Pre-incubate the compound with serum albumin (e.g., 0.1% BSA) to mimic physiological binding conditions .

- Data validation : Cross-verify cytotoxicity results with orthogonal assays (e.g., ATP-luciferase vs. resazurin reduction) to minimize false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.